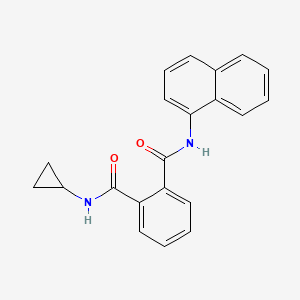

![molecular formula C16H15ClN2O3 B5502800 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)

2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related benzamide compounds involves multiple steps, including methylation, chlorination, hydrolysis, and condensation reactions. For example, one study detailed the synthesis of a compound through a 7-step sequence, starting with selective methylation and ending with the formation of the title compound with a radiochemical purity of 95.6% and a specific activity of 29.8 μCi/mg (Standridge & Swigor, 1991). Another example includes the preparation of benzamides with gastrokinetic activity through the introduction of various substituents at N-4, demonstrating the importance of specific functional groups in determining the compound's activity (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied through experimental and theoretical methods. X-ray diffraction and DFT calculations provide insights into their crystallography, geometric parameters, and electronic properties. For instance, the structure of a novel benzamide was analyzed, revealing its crystallization in a triclinic system and the agreement between experimental and theoretical geometrical parameters (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides undergo various chemical reactions, including oxidative aminocarbonylation and cyclization, to form derivatives with specific functional groups. These reactions are often catalyzed by palladium and can show significant stereoselectivity (Gabriele et al., 2006). The reactivity of the molecule, as indicated by molecular electrostatic potential (MEP) surface maps, is crucial for understanding its chemical behavior.

Physical Properties Analysis

The physical properties of benzamides, such as solubility and thermal stability, are determined by their molecular structure. For example, polyamides derived from benzamides exhibit solubility in aprotic solvents and high thermal stability, with no significant weight loss observed before 400 °C (Saxena et al., 2003). These properties are important for their potential applications in various fields.

Chemical Properties Analysis

The chemical properties of 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide derivatives include their reactivity, affinity for receptors, and potential as neuroleptics or gastrokinetic agents. For instance, certain benzamide derivatives show potent affinity for 5-HT4 receptors and demonstrate significant gastrokinetic activity without dopamine D2 receptor antagonistic activity (Kato et al., 1995).

科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of complex benzamides and their derivatives often involves multistep chemical processes. For example, Standridge and Swigor (1991) detailed a 7-step synthesis sequence for a related compound, showcasing the complexity of synthesizing specific benzamide derivatives with desired properties and high purity (Standridge & Swigor, 1991).

Polymer Science Applications

- Hyperbranched aromatic polyamides and polyimides have been synthesized from monomers similar to the target compound, demonstrating applications in materials science for creating polymers with specific mechanical and thermal properties. Yang, Jikei, and Kakimoto (1999) showed that thermal polymerization of related monomers could produce hyperbranched polymers with significant solubility and thermal stability, applicable in high-performance materials (Yang, Jikei, & Kakimoto, 1999).

Chemoselective Synthesis

- Singh, Lakhan, and Singh (2017) explored the chemoselective N-benzoylation of aminophenols, highlighting the synthetic versatility and potential biological relevance of benzamide derivatives in creating compounds of biological interest (Singh, Lakhan, & Singh, 2017).

Antimicrobial and Anticonvulsant Activity

- Research has also explored the biological activity of benzamide derivatives, such as their potential antimicrobial and anticonvulsant effects. For instance, Robertson et al. (1987) discovered that certain benzamide derivatives show effective anticonvulsant activity in animal models, indicating potential applications in drug development for neurological disorders (Robertson et al., 1987).

Material Science and Engineering

- The development of aromatic polyamides and polyimides based on related chemical structures has implications for creating materials with desirable properties such as high thermal stability and solubility in common solvents. Studies by Yang and Lin (1995) on polyamides and polyimides derived from similar monomers contribute to advancing materials with potential applications in aerospace, electronics, and coatings (Yang & Lin, 1995).

Safety and Hazards

将来の方向性

The future directions for research on “2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide” could involve further investigation into its synthesis, properties, and potential applications. This could include designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy .

特性

IUPAC Name |

2-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-10-8-11(6-7-13(10)17)22-9-15(20)19-14-5-3-2-4-12(14)16(18)21/h2-8H,9H2,1H3,(H2,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDPRSRHZAHWPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5502736.png)

![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)

![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)

![2-benzyl-9-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502744.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![(1S*,5R*)-6-{5-[(methylthio)methyl]-2-furoyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5502793.png)

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)